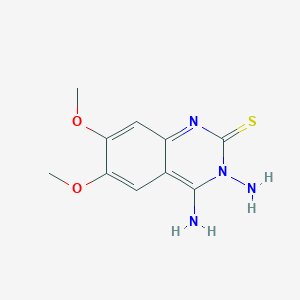

3-氨基-4-亚硫代-6,7-二甲氧基-3,4-二氢-2(1H)-喹唑啉硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is an organic compound that has been studied intensively due to its potential applications in a variety of fields. This compound belongs to the class of quinazolinethiones, which are a group of heterocyclic compounds that contain sulfur and nitrogen atoms. 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione has been studied for its medicinal, agricultural, and industrial applications.

科学研究应用

杂环胺类及相关化合物概述

生物利用度和代谢途径

研究调查了杂环胺类(HCA)的生物利用度、代谢途径以及对健康的影响,这些化合物与“3-氨基-4-亚氨基-6,7-二甲氧基-3,4-二氢-2(1H)-喹唑啉硫酮”有关。例如,健康志愿者在食用正常饮食后尿液中存在致癌的杂环胺类,这表明通过饮食来源持续接触这些化合物。这指出了一个潜在的研究领域,即相关化合物在人体内的代谢和排泄及其对健康的影响(若林等人,1993;辛哈等人,1995)。

作用机制和健康影响

研究还深入探讨了杂环胺类的作用机制及其对健康的影响。例如,对一种特定的杂环胺类 MeIQx 的研究探索了它的代谢和 DNA 加合物的形成,为理解类似化合物的致癌潜力提供了一个模型。这些见解对于评估接触杂环胺类和相关化学物质的风险至关重要(斯蒂尔威尔等人,1994)。

膳食评估和接触

对源自食品加工的异生物质(包括杂环胺类)的膳食评估突出了了解膳食来源和接触模式的重要性。该研究领域对于制定策略以最大程度地降低风险和了解与接触潜在有害化合物相关的饮食行为至关重要(萨皮科等人,2022)。

作用机制

Target of Action

The primary target of the compound 3,4-diamino-6,7-dimethoxyquinazoline-2-thione is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .

Mode of Action

3,4-diamino-6,7-dimethoxyquinazoline-2-thione interacts with G9a and acts as a potent, substrate competitive inhibitor . It competes with the substrate for the active site of G9a, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of G9a by 3,4-diamino-6,7-dimethoxyquinazoline-2-thione affects the methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a key process in epigenetic regulation . This methylation is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer .

Pharmacokinetics

Similar compounds have been optimized for in vivo work , suggesting that this compound may also have suitable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 3,4-diamino-6,7-dimethoxyquinazoline-2-thione’s action primarily involve changes in histone methylation patterns . By inhibiting G9a, this compound can alter the methylation status of histones, potentially affecting gene expression and cellular function .

属性

IUPAC Name |

3,4-diamino-6,7-dimethoxyquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-3-5-6(4-8(7)16-2)13-10(17)14(12)9(5)11/h3-4H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJRTSRCNLQTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)

![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)

![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)